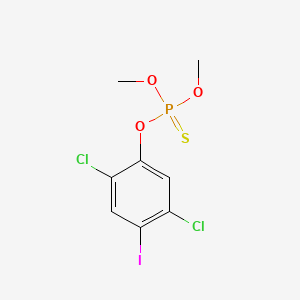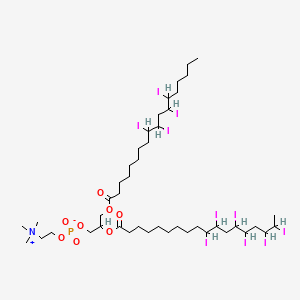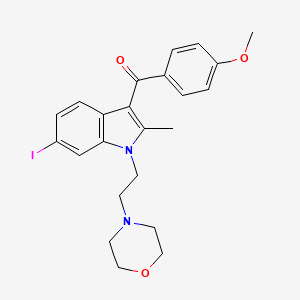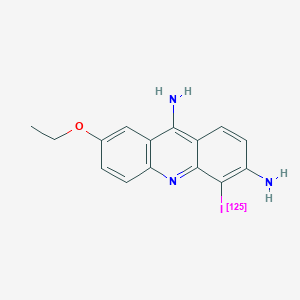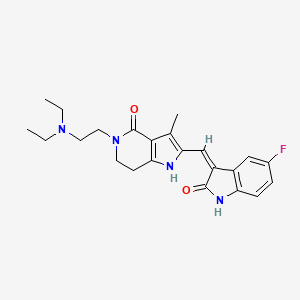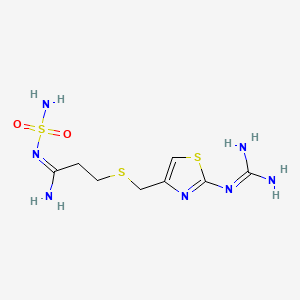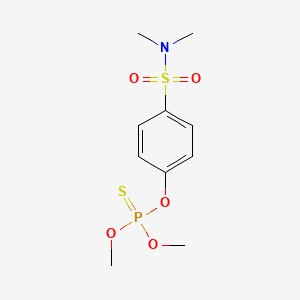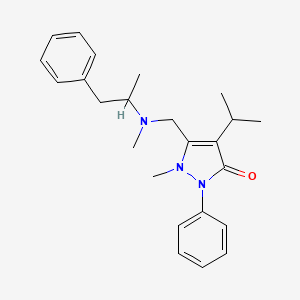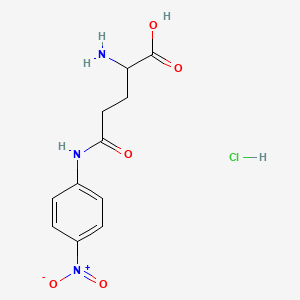
N5-(4-Nitrophenyl)-L-glutamine hydrochloride
概要
説明
4-Nitrophenyl compounds are generally characterized by the presence of a nitro group (-NO2) and a phenyl group (C6H5) in their structure . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of 4-nitrophenyl compounds often involves nitration reactions, where a nitro group is introduced to a phenyl ring . The specifics of the synthesis would depend on the exact structure of the desired compound.Molecular Structure Analysis
The molecular structure of 4-nitrophenyl compounds is typically characterized by the presence of a phenyl ring with a nitro group attached . The exact structure would depend on the positions of these groups and any additional functional groups present in the compound.Chemical Reactions Analysis
4-Nitrophenyl compounds can participate in various chemical reactions. For example, they can undergo reduction reactions to form amines . The specifics of the reactions would depend on the exact structure of the compound and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl compounds can vary widely depending on their exact structure. For example, they might have different solubilities, melting points, and reactivities .科学的研究の応用
γ-Glutamyl Transpeptidase Substrate
GPNA hydrochloride is used as a γ-glutamyl transpeptidase substrate . γ-Glutamyl transpeptidase (GGT) is an enzyme that plays a key role in the hydrolysis of the γ-glutamyl bond of GPNA, leading to the subsequent release of the chromogen, p-nitroaniline (PNA) .
Inhibitor of Glutamine Transporter
GPNA hydrochloride is widely used to inhibit the glutamine (Gln) transporter ASCT2 . ASCT2 is a sodium-dependent Gln transporter that is often upregulated in cancer cells, allowing for high rates of Gln uptake and metabolism .
Inhibitor of Other Amino Acid Transporters
In addition to inhibiting ASCT2, GPNA hydrochloride can also inhibit other sodium-dependent and independent amino acid transporters . This broad inhibitory effect makes GPNA a valuable tool in studying various amino acid transport mechanisms .
Cytotoxicity in Cancer Cells
The GGT-catalyzed hydrolysis of GPNA produces cytotoxic effects in lung cancer A549 cells . This cytotoxicity results from the release of the metabolite p-nitroaniline (PNA) rather than from the inhibition of Gln uptake .
Modulator of Intracellular Detoxification Mechanisms
Compounds like valproic acid, verapamil, and reversan can increase the cytotoxicity of GPNA and PNA . This suggests a key role of intracellular detoxification mechanisms in modulating the effects of GPNA .
Inhibitor of Leucine and Glutamine Influx
In a panel of human cancer cell lines, which express the system l transporters LAT1 and LAT2, GPNA inhibits the sodium-independent influx of leucine and glutamine . The kinetics of the effect suggests that GPNA is a low affinity, competitive inhibitor of system l transporters .
作用機序
Target of Action
GPNA hydrochloride, also known as N5-(4-Nitrophenyl)-L-glutamine hydrochloride, L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, or simply GPNA (hydrochloride), is a well-known substrate of the enzyme γ-glutamyltransferase (GGT) . It is a specific inhibitor of the glutamine (Gln) transporter ASCT2 (SLC1A5) . In addition to ASCT2, GPNA hydrochloride also inhibits other sodium-dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the sodium-independent leucine transporters LAT1/2 .
Mode of Action
GPNA hydrochloride inhibits the sodium-independent influx of leucine and glutamine . The kinetics of the effect suggests that GPNA is a low-affinity, competitive inhibitor of system l transporters . It hinders the uptake of essential amino acids through system l transporters .
Biochemical Pathways
GPNA hydrochloride affects the glutamine metabolic pathway . Glutamine metabolism plays a critical role in cell growth and proliferation . It is involved in purine, pyrimidine, non-essential amino acids (NEAAs) and lipid synthesis, and glutamine-derived carbon enters the tricarboxylic acid cycle (TCA) . GPNA hydrochloride, by inhibiting the glutamine transporter, can affect these biochemical pathways.
Pharmacokinetics
It is known that gpna hydrochloride is a substrate of the enzyme γ-glutamyltransferase (ggt) . This suggests that it may be metabolized by GGT, which could affect its bioavailability.
Result of Action
Inhibition of the glutamine transporter by GPNA hydrochloride can lead to decreased cell content of branched-chain amino acids and inhibition of mTORC1 activity . This can result in growth arrest or even death in certain tumor cells .
Action Environment
The action of GPNA hydrochloride can be influenced by various factors, including the expression levels of GGT and ASCT2, and intracellular defenses against xenobiotics . These factors can modulate the final effects of GPNA hydrochloride, affecting its action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044714 | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |
CAS RN |
67953-08-6 | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67953-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrophenyl)-L-glutamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FHH4FVM3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



